

An In-depth Technical Guide to Olaquindox-d4 (CAS Number: 1189487-82-8)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Olaquindox-d4**, a deuterium-labeled isotopologue of the antibacterial agent Olaquindox. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and veterinary sciences.

Introduction

Olaquindox-d4 is the deuterium-labeled form of Olaquindox, a quinoxaline 1,4-dioxide derivative.[1] Olaquindox has been utilized as a growth promoter in animal feed due to its antibacterial properties.[2] Olaquindox-d4, with the CAS number 1189487-82-8, serves as an invaluable internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Olaquindox and its metabolites in various biological matrices.[3] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled parent compound in mass spectrometric analysis, while maintaining similar chemical and physical properties.

Physicochemical Properties

The fundamental physicochemical properties of **Olaquindox-d4** and its parent compound, Olaquindox, are summarized in the table below for easy comparison.



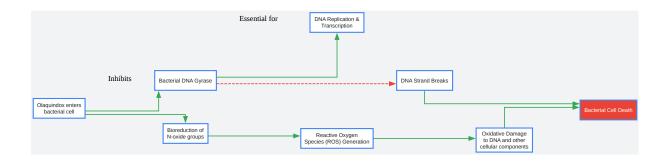
Property	Olaquindox-d4	Olaquindox	Reference(s)
CAS Number	1189487-82-8	23696-28-8	[4]
Molecular Formula	C12H9D4N3O4 C12H13N3O4		[1]
Molecular Weight	267.27 g/mol 263.25 g/mol		[1][5]
Appearance	Pale Yellow Crystals Pale yellow crystals		[6]
Melting Point	209°C (decomposes)	209°C (decomposes)	[6][7]
Solubility	No specific data available	Slightly soluble in water, insoluble in most organic solvents. Soluble in DMSO.	[6]
LogP	1.30210	-0.2	[7][8]
рКа	No specific data available	10	[8]

Mechanism of Action of Olaquindox

The antibacterial activity of Olaquindox, and by extension the chemical behavior of **Olaquindox-d4**, is attributed to its ability to interfere with bacterial DNA synthesis.[9] The primary mechanism involves the inhibition of DNA gyrase, a type II topoisomerase essential for maintaining DNA supercoiling and untangling DNA during replication.[9] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.

Furthermore, quinoxaline 1,4-dioxides like Olaquindox are known to be bioreductive compounds.[9] Under anaerobic or hypoxic conditions, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS).[9] These ROS can cause oxidative damage to various cellular components, including DNA, further contributing to the compound's bactericidal effects.





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Caption: Proposed mechanism of action of Olaquindox leading to bacterial cell death.

Experimental Protocols

Olaquindox-d4 is primarily used as an internal standard for the quantification of Olaquindox and its metabolites in complex matrices such as animal feed and tissues. Below is a generalized experimental workflow for such an analysis using LC-MS/MS.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A detailed protocol for the extraction and clean-up of Olaquindox from animal feed is outlined below, adapted from a validated LC-MS/MS method.[10][11]

Materials:

- Homogenized fodder sample
- Methanol/water (5:95, v/v)



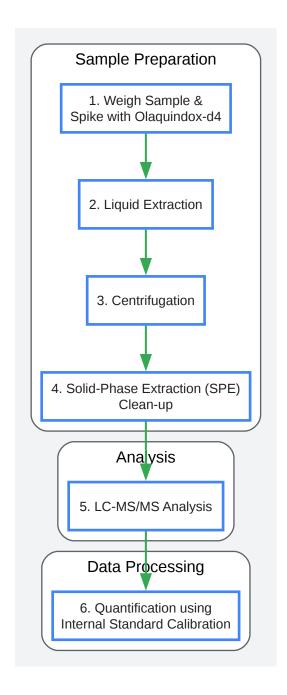
- Methanol/water (60:40, v/v)
- 0.1 M HCl
- 0.02 M HCI
- 50 mL centrifuge tubes
- Vortex mixer
- Shaker
- Centrifuge
- Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut PPL, 200 mg)
- · Nylon syringe filters

Procedure:

- Accurately weigh 2 g of the homogenized fodder sample into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of **Olaquindox-d4** solution.
- Add 20 mL of methanol/water (5:95), cap the tube, and vortex for 1 minute.
- Place the sample on a shaker and shake for 45 minutes at 200 rpm in the dark.
- Centrifuge the sample at 8,000 rpm for 10 minutes.
- Transfer the supernatant for SPE cleanup.
- Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
- Load 2 mL of the extraction supernatant onto the cartridge.
- Wash the cartridge sequentially with 2 mL of 0.02 M HCl, 2 mL of 0.1 M HCl, and 2 mL of methanol/water (5:95).



- Elute the analytes with 2 mL of methanol/water (60:40).
- Filter the eluent through a nylon syringe filter. The sample is now ready for LC-MS/MS analysis.



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Caption: General experimental workflow for the analysis of Olaquindox using Olaquindox-d4.

LC-MS/MS Analysis



The following are typical instrumental parameters for the analysis of Olaquindox.

Parameter	Value	
LC System	Agilent 1260 Infinity II or equivalent	
MS System	Agilent 6470 Triple Quadrupole or equivalent	
Column	Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 μm	
Column Temperature	35 °C	
Injection Volume	5 μL	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	Time (min)	
0		
0.5		
1.0	_	
5.0	_	
5.5		
7.5	_	
7.6	_	
Ion Source	Electrospray Ionization (ESI), Positive Mode	
Gas Temperature	300 °C	
Gas Flow	7 L/min	
Nebulizer	35 psi	
Capillary Voltage	3000 V	
Data Acquisition	Multiple Reaction Monitoring (MRM)	



MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentor (V)	Collision Energy (V)
Olaquindox	264	212	110	20
143	110	30		
Olaquindox-d4	268	216	-	-
147	-	-		

Note: The MRM transitions for **Olaquindox-d4** are predicted based on the structure and may require optimization.

Spectroscopic Data

Detailed spectroscopic data such as NMR, MS, and IR spectra for **Olaquindox-d4** are not readily available in the public domain. Researchers may need to obtain a Certificate of Analysis from the supplier or perform their own characterization. However, spectral data for the parent compound, Olaquindox, is available and can serve as a reference.

- 13C NMR Spectrum of Olaquindox: Available in public databases such as PubChem.[8]
- FTIR Spectrum of Olaquindox: Available in public databases such as PubChem.[8]

Synthesis of Olaquindox-d4

A detailed, publicly available protocol for the synthesis of **Olaquindox-d4** is not available. The synthesis of isotopically labeled compounds is a specialized process. Generally, the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] For the synthesis of **Olaquindox-d4**, a deuterated starting material, likely a deuterated version of a precursor to the side chain, would be required.

Conclusion

Olaquindox-d4 is an essential analytical tool for researchers studying the pharmacokinetics, metabolism, and residue levels of Olaquindox. Its use as an internal standard in LC-MS/MS



methods allows for accurate and precise quantification. While detailed spectroscopic and synthesis data are not widely available, this guide provides a comprehensive overview of its properties and applications based on current knowledge. Researchers are encouraged to consult supplier documentation and the cited literature for further details.

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